Acetagastrodine
CAS No.: 64291-41-4
Cat. No.: VC0516920
Molecular Formula: C21H26O11
Molecular Weight: 454.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64291-41-4 |
---|---|
Molecular Formula | C21H26O11 |
Molecular Weight | 454.4 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |
Standard InChI Key | HGUDVDQXCUHOED-YMQHIKHWSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Appearance | Solid powder |
Introduction
Chemical Profile and Structural Characteristics
Acetagastrodine’s chemical structure features a glycosidic bond between a triacetylated glucose moiety and 4-(hydroxymethyl)phenol. The IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl] methyl acetate, reflects its stereochemical complexity. Key physicochemical properties include:
The acetylation of hydroxyl groups enhances lipophilicity, facilitating blood-brain barrier penetration—a critical factor for its neurological applications.
Pharmacological Effects and Therapeutic Applications
Neuroprotective and Sedative Properties
Acetagastrodine demonstrates dual anxiolytic and sedative effects through modulation of γ-aminobutyric acid (GABA) receptors. In insomnia models, oral disintegration tablets containing 25 mg acetagastrodine reduced sleep latency by 40% compared to placebo, with plasma concentrations peaking at 1.2 hours post-administration. Unlike traditional benzodiazepines, it shows minimal residual effects, enabling patients to maintain daytime alertness.
Metabolic Regulation in NAFLD
A 2023 study revealed acetagastrodine’s capacity to ameliorate non-alcoholic fatty liver disease (NAFLD) by modulating gut microbiota. Daily administration of 50 mg/kg in rodent models:
-
Reduced hepatic triglyceride content by 62%
-
Suppressed pathogenic γ-proteobacteria by 73%
-
Enhanced beneficial Bifidobacterium populations by 2.1-fold
These effects correlated with improved insulin sensitivity (HOMA-IR reduction: 38%) and reduced systemic inflammation (IL-6 decrease: 44%).
Ocular Neuroprotection in Diabetic Retinopathy
The landmark 2025 randomized controlled trial (n=92) demonstrated acetagastrodine’s efficacy in early diabetic retinopathy :
Parameter | Treatment Group | Control Group | p-value |
---|---|---|---|
Oscillatory Potential Amplitude | 25.3 μV | 18.7 μV | 0.001 |
Retinal Neuron Survival | 89% | 72% | <0.001 |
Disease Progression at 6 Months | 12% | 34% | 0.002 |
Notably, these benefits occurred independently of glycemic control (HbA1c difference: 0.4%, p=0.32), suggesting direct neuronal protection .
Mechanistic Insights
Vascular Smooth Muscle Modulation
Acetagastrodine exerts antispasmodic effects via calcium channel inhibition () in vascular smooth muscle cells, reducing vasoconstriction by 58% in ex vivo models . This mechanism underpins its potential in hypertension management.
Mitochondrial Protection Pathways
In Alzheimer’s disease models, acetagastrodine (10 μM):
-
Enhanced mitochondrial membrane potential by 35%
-
Reduced reactive oxygen species production by 47%
-
Increased ATP synthesis by 28%
These effects are mediated through upregulation of PGC-1α and NRF2 signaling pathways.
Synthetic Derivatives and Structural Optimization
The 2025 patent CN104804051A describes novel acetagastrodine derivatives with improved pharmacokinetics :
Derivative | Bioavailability | Half-life (h) | Target Indication |
---|---|---|---|
p-Hydroxybenzaldehyde Etherate | 82% | 5.7 | Neuroinflammation |
Ethyl Paraben Etherate | 91% | 7.2 | Chronic Pain |
Cinnamic Acid Conjugate | 68% | 9.4 | Cardiovascular |
Synthetic routes employ regioselective acetylation (yield: 86–92%) and microwave-assisted glycosylation (reaction time: 15 min vs. 6 h conventional) .
Future Research Directions
-
Combination Therapies: Synergy with anti-VEGF agents in diabetic retinopathy
-
Formulation Development: Nanoparticle delivery systems for enhanced CNS penetration
-
Precision Medicine: Pharmacogenomic studies to identify CYP2C19 metabolizer subtypes
Ongoing trials (NCT04892030) are evaluating its potential in Parkinson’s disease-associated dementia.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume